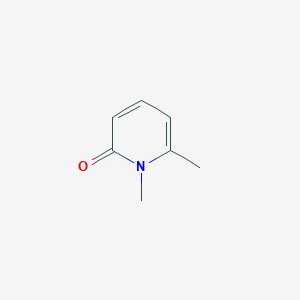
1,6-Dimethylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethylpyridin-2-one, also known as DMP, is a chemical compound that belongs to the pyridinone family. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. DMP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
1,6-Dimethylpyridin-2-one binds to metal ions through its pyridinone ring, forming stable complexes. The binding of 1,6-Dimethylpyridin-2-one to metal ions can affect the biochemical and physiological processes in cells. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of enzymes that require metal ions as cofactors, such as cytochrome P450 enzymes. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
生化学的および生理学的効果
1,6-Dimethylpyridin-2-one has been shown to have various biochemical and physiological effects. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. This property makes 1,6-Dimethylpyridin-2-one useful in the treatment of metal poisoning, as it can inhibit the activity of metal-dependent enzymes that are involved in the toxic effects of metal ions. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
実験室実験の利点と制限
1,6-Dimethylpyridin-2-one has several advantages for lab experiments. It is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one is also stable and easy to handle, making it a convenient reagent for lab experiments. However, 1,6-Dimethylpyridin-2-one has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for research on 1,6-Dimethylpyridin-2-one. One area of research is the development of metal-based drugs that utilize 1,6-Dimethylpyridin-2-one as a ligand. 1,6-Dimethylpyridin-2-one has been shown to have high affinity for metal ions, making it a promising candidate for the development of metal-based drugs. Another area of research is the development of new methods for the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one can be used as a fluorescent probe for the detection of metal ions, and new methods for the detection of metal ions using 1,6-Dimethylpyridin-2-one could have significant applications in biology and medicine. Finally, further studies are needed to investigate the potential toxicity of 1,6-Dimethylpyridin-2-one and to develop safer methods for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Dimethylpyridin-2-one is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,6-Dimethylpyridin-2-one is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. Further research is needed to investigate the full potential of 1,6-Dimethylpyridin-2-one in various fields of science and medicine.
合成法
1,6-Dimethylpyridin-2-one is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with ethyl formate, the reaction of 2,6-dimethylpyridine with methyl chloroformate, and the reaction of 2,6-dimethylpyridine with acetic anhydride. The most commonly used method is the reaction of 2,6-dimethylpyridine with ethyl formate, which yields 1,6-Dimethylpyridin-2-one in high yield and purity.
科学的研究の応用
1,6-Dimethylpyridin-2-one is widely used in scientific research due to its unique properties. It is a potent chelating agent that can bind to metal ions, such as iron, copper, and zinc. This property makes it useful in various applications, including the treatment of metal poisoning, the detection of metal ions in biological samples, and the development of metal-based drugs. 1,6-Dimethylpyridin-2-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
特性
CAS番号 |
15031-43-3 |
|---|---|
製品名 |
1,6-Dimethylpyridin-2-one |
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC名 |
1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
InChIキー |
POAHPUAXLGJEIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=O)N1C |
正規SMILES |
CC1=CC=CC(=O)N1C |
その他のCAS番号 |
15031-43-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
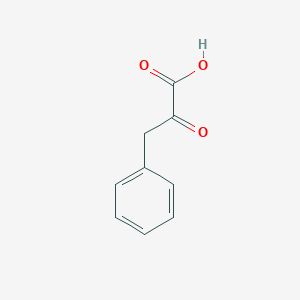
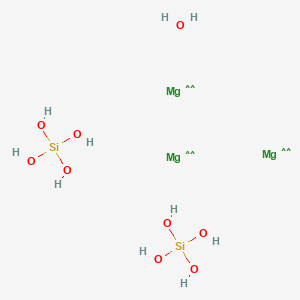
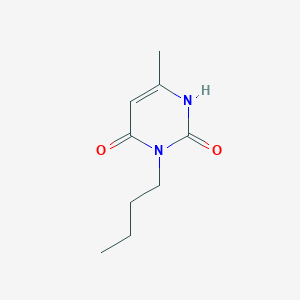

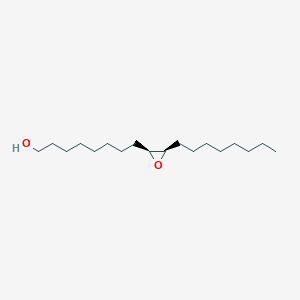
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
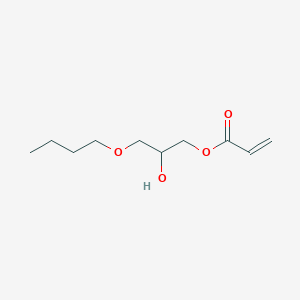
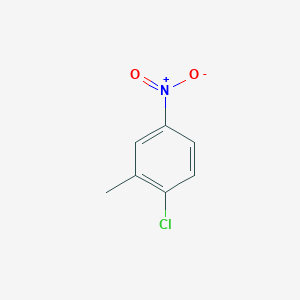
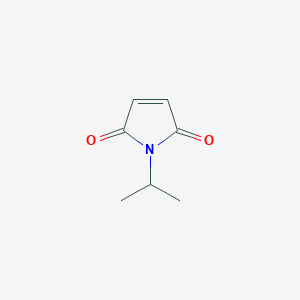
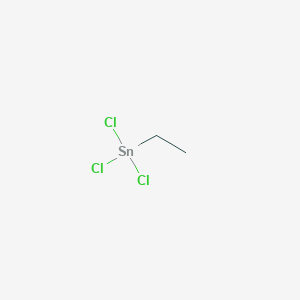
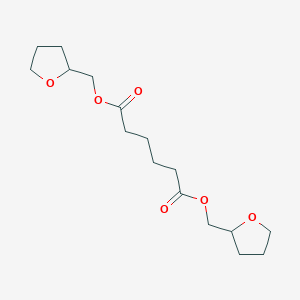
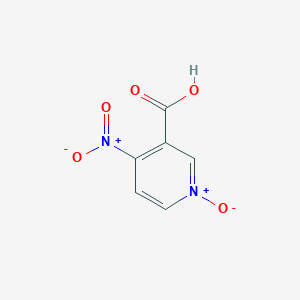
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)